3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Description
3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32. The purity is usually 95%.
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Biological Activity
3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N4O5S
- Molecular Weight : 340.35 g/mol
- CAS Number : 1820639-45-9
Synthesis
The synthesis of this compound typically involves the reaction of methylsulfanyl derivatives with pyridinyl oxadiazoles. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and reduce reaction time .
Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized using similar structures have shown cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The MTT assay results demonstrate that these compounds can inhibit cell growth at micromolar concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | TBD |
Other Oxadiazole Derivative | PC-3 | 21.74 |
Antimicrobial Activity
The antimicrobial properties of related oxadiazole compounds have been extensively studied. In vitro evaluations against Gram-positive and Gram-negative bacteria indicate that these compounds possess substantial antibacterial activity. The disk diffusion method has been employed to assess their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µg/mL |
Escherichia coli | 15.62 µg/mL |
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory effects of oxadiazole derivatives through carrageenan-induced paw edema models. The results indicate that these compounds can significantly reduce edema compared to standard anti-inflammatory drugs like Indomethacin .
Structure–Activity Relationship (SAR)
The biological activities of oxadiazole derivatives are influenced by their structural features. The presence of electron-withdrawing groups such as fluoro or bromo enhances their activity. This relationship suggests that modifications to the molecular structure can lead to improved therapeutic efficacy .
Case Studies
A notable study focused on the synthesis and evaluation of various oxadiazole derivatives, including those similar to this compound. The study reported significant cytotoxicity against MCF-7 breast cancer cells and promising antimicrobial activity against various strains .
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-7-4-9(12)11-14-10(15-16-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWWOSUNBONODZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.